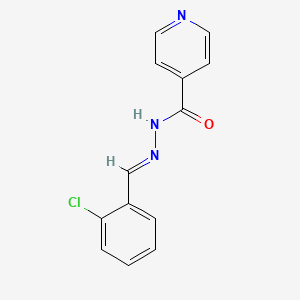

N'-(2-chlorobenzylidene)isonicotinohydrazide

Übersicht

Beschreibung

N'-(2-chlorobenzylidene)isonicotinohydrazide (CBINH) is a chemical compound that has been extensively studied for its potential therapeutic applications. CBINH is a hydrazide derivative of isonicotinic acid, which was first synthesized in the 1950s. Since then, CBINH has been studied for its antimicrobial, antitumor, and antiviral properties. In

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antitubercular Properties

N'-(2-chlorobenzylidene)isonicotinohydrazide and its derivatives exhibit significant antibacterial and antitubercular activities. For instance, various isonicotinohydrazide derivatives have shown potent activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and the Mycobacterium tuberculosis H37Rv strain. These findings suggest that these compounds could be promising candidates for developing new treatments against tuberculosis and other bacterial infections (Mardianingrum et al., 2019).

Antimicrobial and Antioxidant Activities

(E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties and hydrogen peroxide scavenging activities. These compounds have shown varying degrees of antimicrobial activity and significant antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases and microbial infections (Malhotra et al., 2012).

Enzyme Inhibition

Isonicotinohydrazide derivatives have been tested for their inhibitory effects on enzymes such as ecto-5′-nucleotidase and alkaline phosphatase, which are implicated in various diseases including cancers and vascular calcifications. These compounds have shown to be active against these enzymes, indicating potential therapeutic applications in managing diseases associated with these enzymes (Channar et al., 2017).

Anticonvulsant Properties

Some isonicotinohydrazide derivatives exhibit anticonvulsant activities. For example, a study evaluating various synthesized compounds using seizures models like maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) found that certain derivatives provided protection against seizures. This highlights their potential application in the treatment of epilepsy or other seizure-related disorders (Malhotra et al., 2012).

Antidiabetic Activity

N-Isonicotinoyl arylaldehyde hydrazones have been synthesized and evaluated for their antidiabetic activities. Some of these derivatives demonstrated significant inhibitory effects on α-glucosidase enzyme, suggesting their potential application in managing diabetes (Karrouchi et al., 2022).

Molecular Docking Studies

Molecular docking studies have been conducted on various isoniazid derivatives, including isonicotinohydrazide, to predict their interactions with specific targets, such as the Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA). This type of research assists in the development of targeted therapies against tuberculosis (Mardianingrum et al., 2021).

Wirkmechanismus

While the exact mechanism of action for “N’-(2-chlorobenzylidene)isonicotinohydrazide” is not specified, isoniazid, a related compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . This makes it effective against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Safety and Hazards

Sigma-Aldrich provides “N’-(2-chlorobenzylidene)isonicotinohydrazide” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Eigenschaften

IUPAC Name |

N-[(E)-(2-chlorophenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNPCKGCEVFCOP-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

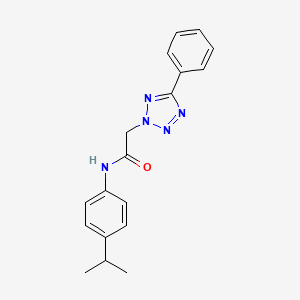

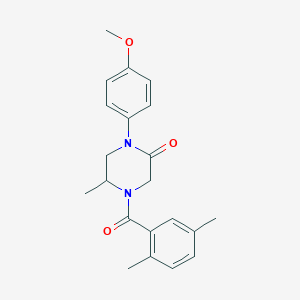

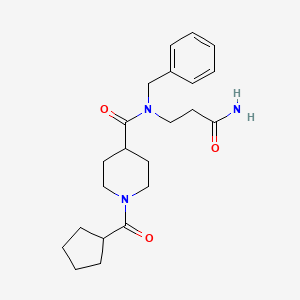

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)

![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)

![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)

![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)